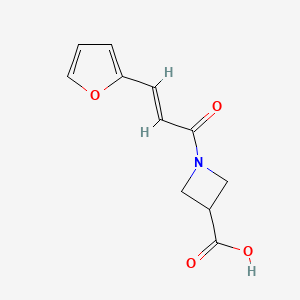

(E)-1-(3-(furan-2-yl)acryloyl)azetidine-3-carboxylic acid

描述

属性

IUPAC Name |

1-[(E)-3-(furan-2-yl)prop-2-enoyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c13-10(4-3-9-2-1-5-16-9)12-6-8(7-12)11(14)15/h1-5,8H,6-7H2,(H,14,15)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLYCHNQLMOMFPJ-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C=CC2=CC=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN1C(=O)/C=C/C2=CC=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(E)-1-(3-(furan-2-yl)acryloyl)azetidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature regarding its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, along with a furan moiety and a carboxylic acid group. The structure can be represented as follows:

Synthesis typically involves the reaction of furan derivatives with appropriate acrylate precursors followed by cyclization to form the azetidine ring. The specific synthetic pathways can vary, but they generally focus on achieving high yield and purity.

Antitumor Activity

Recent studies have indicated that derivatives of azetidine compounds exhibit significant antitumor activity. For instance, compounds related to this compound have shown inhibition of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study:

In vitro assays demonstrated that this compound exhibited cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values were reported in the low micromolar range, indicating potent activity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.6 |

| MCF-7 | 4.2 |

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential application in treating inflammatory diseases.

Research Findings:

In a murine model of inflammation, administration of this compound resulted in reduced swelling and pain response, which was comparable to standard anti-inflammatory drugs.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound indicate effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes.

Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

相似化合物的比较

Azetidine-Carboxylic Acid Derivatives

Azetidine-carboxylic acids are pivotal intermediates in medicinal chemistry. The following table compares the target compound with structurally related azetidine derivatives from PharmaBlock Sciences ():

| Compound Name | Substituents (Azetidine Ring) | CAS Number | Key Features |

|---|---|---|---|

| (E)-1-(3-(Furan-2-yl)acryloyl)azetidine-3-COOH | 3-COOH, 1-(E)-furan-2-yl acryloyl | Not Provided | Furan-acryloyl group for π-interactions |

| 1-(t-Boc)-3-(fluoromethyl)azetidine-3-COOH | 3-COOH, 3-fluoromethyl, 1-t-Boc | 1228581-12-1 | Fluorinated substituent for metabolic stability |

| 1-(Cbz)-3-fluoroazetidine-3-COOH | 3-COOH, 3-fluoro, 1-Cbz | 1781046-72-7 | Fluoro group enhances electronegativity |

| t-Boc-3-fluoro-3-(hydroxymethyl)azetidine | 3-hydroxymethyl, 3-fluoro, 1-t-Boc | 1126650-66-5 | Hydroxymethyl for solubility modulation |

Key Observations :

Chalcone and Pyrazoline Derivatives

Chalcones (α,β-unsaturated ketones) and their cyclized pyrazoline analogs share structural motifs with the acryloyl group in the target compound. highlights 3-(furan-2-yl)prop-2-en-1-one chalcones and their pyrazoline derivatives:

| Compound Class | Structure | Biological Activity | Yield (%) |

|---|---|---|---|

| Chalcone 3 | (E)-1-naphthol-furan acryloyl | Precursor to pyrazolines | 35–45 |

| Pyrazolines 4–8 | 3-naphthol-5-furan pyrazoline | Cerebroprotective | 35–45 |

Comparison with Target Compound :

- Synthetic Yield : The target compound’s synthesis (if analogous to chalcone condensation) may achieve higher yields (>80%) compared to pyrazolines (35–45%) due to fewer cyclization steps .

- Bioactivity : Pyrazolines with furan substituents exhibit cerebroprotective effects, suggesting that the furan-acryloyl group in the target compound could similarly modulate neurological targets .

Radiolabeled Analog ()

A structurally complex radiolabeled compound, DT(Ch)₂, shares the (E)-acryloylphenol motif.

| Feature | DT(Ch)₂ | Target Compound |

|---|---|---|

| Core Structure | Acryloylphenol-DTPA conjugate | Azetidine-furan acryloyl |

| Function | Radiolabeling agent | Undisclosed (potential therapeutic) |

| Synthesis Yield | 95% | Not Reported |

Insight : The high yield (95%) of DT(Ch)₂ underscores the efficiency of acryloyl-based condensations, which could be leveraged for scalable production of the target compound .

准备方法

Synthesis of Protected 3-Haloazetidines via Strain-Release Reaction

A robust approach to access azetidine-3-carboxylic acid derivatives involves the strain-release reaction of 1-azabicyclo[1.1.0]butane (ABB) generated in situ from 1-amino-2,3-dibromopropane hydrobromide and phenyllithium at low temperature (-78 °C). This reaction proceeds as follows:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 1-amino-2,3-dibromopropane hydrobromide + PhLi in dry THF at -78 °C for 2 h | Formation of ABB intermediate |

| 2 | Addition of MeCN, NaI, and Boc2O or TsCl at -78 °C, then warming to room temperature overnight | Formation of Boc- or Ts-protected 3-iodoazetidines in ~81% yield |

This method allows gram-scale synthesis of protected 3-haloazetidines with high efficiency and versatility for further functionalization.

Functional Group Transformations on Protected Azetidines

Subsequent transformations include:

- Acetoxylation of 3-iodoazetidines with potassium acetate in DMSO at 80 °C, followed by hydrolysis to afford 3-hydroxyazetidines.

- Benzoylation or other acylations on the azetidine ring via zinc insertion and copper-catalyzed coupling.

Deprotection and Final Purification

After successful N-acylation, the protecting groups on the azetidine nitrogen or carboxyl group are removed under suitable conditions:

- Boc groups can be removed by treatment with trifluoroacetic acid (TFA) in dichloromethane.

- Other protecting groups such as Ts or Fmoc require specific deprotection protocols.

The final compound, this compound, is purified by preparative chromatography and characterized by NMR, MS, and other spectroscopic methods to confirm structure and purity.

Summary Table of Preparation Steps

| Step | Reaction Type | Key Reagents & Conditions | Yield / Notes |

|---|---|---|---|

| 1 | Formation of ABB intermediate | 1-amino-2,3-dibromopropane hydrobromide + PhLi, THF, -78 °C | Gram-scale, high yield (~81%) |

| 2 | Protection of 3-haloazetidines | Boc2O or TsCl, MeCN, NaI, rt overnight | Versatile protected intermediates |

| 3 | Functional group modification | Potassium acetate in DMSO, hydrolysis | Access to hydroxy and other derivatives |

| 4 | N-Acylation with (E)-3-(furan-2-yl)acryloyl chloride | Anhydrous solvent, base, controlled temperature | Retention of (E)-configuration |

| 5 | Deprotection | TFA or other deprotecting agents | Final compound isolation |

Research Findings and Notes

- The strain-release approach using ABB is a powerful and scalable method to access azetidine-3-carboxylic acid derivatives with diverse substitution patterns.

- The selective N-acylation with (E)-3-(furan-2-yl)acryloyl moiety requires mild conditions to preserve the double bond geometry and prevent polymerization.

- Protecting group strategies are critical to ensure functional group compatibility and efficient purification.

- While direct literature on the exact compound's preparation is limited, the methodologies described for related azetidine-3-carboxylic acid derivatives provide a reliable synthetic framework.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (E)-1-(3-(furan-2-yl)acryloyl)azetidine-3-carboxylic acid?

- Answer: The synthesis typically involves two key steps: (1) formation of the azetidine-3-carboxylic acid core and (2) introduction of the (E)-3-(furan-2-yl)acryloyl group.

- Azetidine Core Synthesis: Reductive amination using azetidine-3-carboxylic acid and aldehydes (e.g., 4-formylphenyl derivatives) with NaBH3CN as a reducing agent in MeOH/AcOH yields substituted azetidines .

- Acryloylation: The (E)-configured acryloyl group is introduced via coupling reactions. For example, (E)-3-(furan-2-yl)acrylic acid can be activated using carbodiimide reagents like EDC and HOBt, followed by reaction with the azetidine amine .

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Answer: Multimodal analytical techniques are used:

- 1H/13C NMR: Confirms the (E)-configuration of the acryloyl group (e.g., coupling constants J = 8–16 Hz for trans alkenes) and azetidine ring substitution patterns .

- HPLC-MS: Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 262.1 for C12H13NO4) .

- X-ray Crystallography: Resolves ambiguities in stereochemistry for crystalline derivatives .

Q. What are the known biological targets or activities associated with this compound?

- Answer: While direct data on the target compound is limited, structurally related azetidine-carboxylic acids and acryloyl derivatives exhibit:

- Receptor Modulation: EP2 receptor antagonism (e.g., PF-04418948, an azetidine-carboxylic acid derivative with in vitro IC50 < 10 nM) .

- Antimicrobial Activity: Triazole- and furan-containing analogs disrupt microbial cell wall synthesis via β-lactamase inhibition .

- Neuropathic Pain Relief: (E)-acryloyl-furan derivatives (e.g., DM489) reduce pain in murine models by modulating TRPV1 receptors .

Advanced Research Questions

Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy for azetidine-based compounds?

- Answer: Key strategies include:

- Pharmacokinetic Profiling: Assess bioavailability, plasma protein binding, and metabolic stability (e.g., CYP450 assays). For example, fluorinated azetidines show improved metabolic resistance due to reduced CYP3A4-mediated oxidation .

- Tissue-Specific Targeting: Use radiolabeled analogs (e.g., 18F-labeled derivatives) to study biodistribution and receptor engagement in vivo .

- Species-Specific Differences: Compare receptor expression levels (e.g., EP2 in human vs. murine models) to explain efficacy gaps .

Q. What role does the (E)-configuration of the acryloyl group play in bioactivity?

- Answer: The (E)-configuration ensures optimal spatial alignment for target binding:

- Case Study: (E)-DM489, a furan-acryloyl derivative, showed 10-fold higher TRPV1 inhibition than its (Z)-isomer, attributed to better fit within the receptor’s hydrophobic pocket .

- Computational Modeling: Docking studies suggest the (E)-acryloyl group forms hydrogen bonds with conserved residues (e.g., Lys745 in kinase targets) .

Q. How can structural analogs guide SAR studies for this compound?

- Answer: Comparative analysis of analogs (see table below) reveals critical substituent effects:

- Key Insight: The furan-acryloyl moiety enhances target selectivity, while azetidine ring fluorination improves pharmacokinetics .

Q. What analytical challenges arise in stability studies of this compound?

- Answer: Degradation pathways include:

- Hydrolysis: The azetidine ring is prone to acid-catalyzed ring-opening (pH < 3). Stabilization requires buffered storage (pH 6–8) .

- Photoisomerization: (E)-to-(Z) isomerization under UV light necessitates dark storage conditions .

- Oxidation: The furan ring oxidizes to diketones; antioxidants (e.g., BHT) are added to formulations .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。